(2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a complex organic compound featuring a unique combination of bromine, thiazole, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a nitrile in the presence of a base. This method is often followed by bromination and thiazole formation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea are used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The thiazole ring is particularly interesting due to its presence in many biologically active molecules.
Medicine
In medicinal chemistry, (2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2E,4Z)-4-(4-methylphenyl)sulfinyl-5-phenyl-1-penta-2,4-dienol: Similar in structure but with a sulfinyl group instead of a bromine atom.
(2E,4Z)-5-chloropenta-2,4-dienoates: These compounds share the penta-2,4-dienoate backbone but differ in the substituents.
Uniqueness
The presence of the bromine atom and the thiazole ring in (2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile makes it unique compared to other similar compounds. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H15BrN2S |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C21H15BrN2S/c1-15-7-9-17(10-8-15)20-14-25-21(24-20)18(13-23)12-19(22)11-16-5-3-2-4-6-16/h2-12,14H,1H3/b18-12+,19-11- |
InChI Key |
ZROFXLLKOUJUHX-WTSOWOPBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C(=C/C3=CC=CC=C3)/Br)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC(=CC3=CC=CC=C3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.